molecular formula C19H20F3N3O B2382768 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2309730-97-8

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2382768
CAS RN: 2309730-97-8
M. Wt: 363.384
InChI Key: KFCHGYRGRXGFHX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as Compound 15i, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in pre-clinical studies.

Scientific Research Applications

Antiviral Applications

  • Synthesis for Antiavian Influenza Virus Activity : A study by Hebishy, Salama, and Elgemeie (2020) demonstrated the synthesis of benzamide-based 5-aminopyrazoles, including N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide derivatives. These compounds exhibited significant antiviral activities against bird flu influenza (H5N1), showcasing their potential as antiviral agents (Hebishy et al., 2020).

Synthesis for Anticancer Applications

  • Synthesis of Aminobenzoic Acid Derivatives : Kondratov et al. (2014) explored the Diels–Alder reactions of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with alkoxyalkenes, which led to the formation of trifluoromethyl-containing derivatives of 3-aminobenzoic acid. These compounds have implications in anticancer drug development (Kondratov et al., 2014).

  • Antimicrobial and Anticancer Activities of Pyrazole Derivatives : Zaki, Al-Gendey, and Abdelhamid (2018) reported the synthesis of various heterocyclic compounds, including pyrazole derivatives, which exhibited significant cytotoxicity against cancer cell lines. This study highlights the potential of such compounds in cancer therapy (Zaki et al., 2018).

Other Applications

  • Synthesis for Conductive Polymers : Abdel-Rahman et al. (2023) synthesized a series of polyamide-conductive polymers based on aromatic moieties including ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate, which demonstrates the versatility of these compounds in creating conductive materials for potential electronic applications (Abdel-Rahman et al., 2023).

  • Ethylene Biosynthesis Inhibition in Plants : Sun et al. (2017) discovered that pyrazinamide, a derivative of this compound, can inhibit ethylene biosynthesis in plants. This finding suggests a potential application in agriculture for controlling fruit ripening and flower senescence (Sun et al., 2017).

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)15-4-2-1-3-14(15)18(26)23-9-10-25-17(13-7-8-13)11-16(24-25)12-5-6-12/h1-4,11-13H,5-10H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCHGYRGRXGFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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